1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine
Description
1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a triazole derivative featuring a 2-chloro-benzyl substituent at the N1 position and an amine group at the C4 position of the triazole ring. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that ensures 1,4-disubstitution of the triazole core . This reaction is highly efficient (>95% conversion) and compatible with diverse substrates, making it a cornerstone in triazole chemistry. The structural confirmation of such compounds often relies on NMR spectroscopy and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
FQOPWGJGZWQQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
One of the most reliable and regioselective methods to prepare 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition. For this compound, the process involves:
- Generating an azide intermediate in situ from 2-chlorobenzyl halide precursors (e.g., 2-chlorobenzyl bromide or chloride).
- Reacting the azide with a terminal alkyne that contains an amino group or a protected amino functionality at the 4-position.
- The CuAAC reaction yields the 1,4-disubstituted 1,2,3-triazole selectively, placing the 2-chlorobenzyl group at the N1 position.
This method was exemplified in the synthesis of coumarin derivatives bearing 1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl moieties, where the azides were generated from benzyl halides and reacted with alkynes under copper catalysis to yield the triazole products with good yields (up to 86%) and high purity.
Alkylation of 4-Amino-1H-1,2,3-triazole
Another approach involves:
- Starting with 4-amino-1H-1,2,3-triazole as the nucleophilic substrate.
- Performing an alkylation reaction with 2-chlorobenzyl halides (chloride or bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide.
- This reaction proceeds via nucleophilic substitution to attach the 2-chlorobenzyl group at the N1 position of the triazole ring.
This method is supported by analogous syntheses reported for benzylated triazole derivatives, where benzyl chlorides were used to alkylate triazole amines efficiently.
Stepwise Synthesis from Benzyl Alcohols
In some cases, the 2-chlorobenzyl moiety is introduced by:
- Converting 2-chlorobenzyl alcohol to the corresponding benzyl chloride using reagents like thionyl chloride.
- Then performing nucleophilic substitution with 4-amino-1H-1,2,3-triazole or its derivatives to obtain the target compound.
This route is practical when the benzyl alcohol is more readily available or when the benzyl chloride needs to be freshly prepared for reactivity reasons.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Azide formation | 2-Chlorobenzyl halide + sodium azide | Azide generated in situ or isolated; careful handling due to azide safety considerations |
| CuAAC cycloaddition | CuSO4/sodium ascorbate catalyst, t-BuOH/H2O | Room temperature to mild heating; high regioselectivity for 1,4-disubstituted triazoles |
| Alkylation of triazole amine | 2-Chlorobenzyl chloride, K2CO3, DMF | Stirring at room temperature or mild heating; base deprotonates triazole amine for nucleophilic attack |
| Benzyl chloride preparation | Thionyl chloride, dichloromethane | Conversion of benzyl alcohol to chloride; reaction under anhydrous conditions |
Yield and Purity
- Yields for the CuAAC click reaction to form 1-(2-chlorobenzyl)-1H-1,2,3-triazoles typically range from 75% to 90% depending on substrate and conditions.
- Alkylation reactions of 4-amino-1H-1,2,3-triazole with benzyl halides generally afford yields between 60% and 85%.
- Purity is typically confirmed by chromatographic methods and spectral analyses such as nuclear magnetic resonance and mass spectrometry.
Representative Synthetic Scheme
| Step | Starting Material | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | 2-Chlorobenzyl bromide/chloride | 2-Chlorobenzyl azide (in situ) | Azide formation |
| 2 | 2-Chlorobenzyl azide + terminal alkyne (with amino group) | 1-(2-Chlorobenzyl)-1H-1,2,3-triazol-4-ylamine | CuAAC click cycloaddition |
Additional Notes from Literature
- The size and polarity of the halogen substituent on the benzyl group influence biological activity, with chlorine providing a balance of reactivity and pharmacological properties.
- Microwave-assisted synthesis has been reported for related triazole compounds, offering reduced reaction times and improved yields, though specific data for this compound is limited.
- Safety considerations for azide handling and thionyl chloride usage are critical due to their hazardous nature.
Chemical Reactions Analysis
1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield triazole N-oxides.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include copper(I) salts for cycloaddition, sodium azide for azide formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.
Comparison with Similar Compounds
Comparison with Similar Triazole Derivatives
Structural and Substituent Variations
The target compound’s 2-chloro-benzyl and amine substituents distinguish it from other triazole derivatives. Key comparisons include:
- 2-[1-(2-Oxo-2-phenylethyl)-1H-[1,2,3]triazol-4-ylmethoxy]-benzaldehyde : Features a phenylethyl ketone at N1 and a methoxy-benzaldehyde group at C4. The electron-withdrawing ketone and aldehyde substituents contrast with the electron-withdrawing chloro and electron-donating amine groups in the target compound .
- Peptidotriazoles : Include alkyl, aryl, or sugar moieties at N1 and peptide backbones at C4. These are synthesized via solid-phase CuAAC, enabling combinatorial libraries for drug discovery .
Functional Group Impact on Properties
- Electron-Withdrawing Groups (EWGs) : The 2-chloro-benzyl group in the target compound enhances stability and influences reactivity, akin to the 3-nitrophenyl group in benzodiazepine-linked triazoles .
- Amine vs. Methoxy Groups : The C4 amine in the target compound offers nucleophilic reactivity, whereas methoxy groups (e.g., in ’s derivative) participate in hydrogen bonding or further functionalization .
Research Findings and Implications
Regioselectivity: CuAAC ensures consistent 1,4-substitution, critical for predictable pharmacological or material properties. This contrasts with non-catalyzed methods, which lack regiocontrol .
Analytical Validation : NMR (1D/2D) resolves regiochemical assignments, while SHELX enables precise crystallographic refinement, as demonstrated in azide precursor studies .
Synthetic Flexibility: The Mitsunobu reaction () facilitates azide precursor synthesis, enabling diverse triazole architectures, including amine-functionalized variants like the target compound .
Biological Activity
1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound characterized by a triazole ring structure, which includes three nitrogen atoms and two carbon atoms. The presence of the chloro-benzyl group enhances its reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its promising antibacterial, antifungal, antiviral, and anticancer properties.
- Molecular Formula : CHClN
- Molecular Weight : 202.65 g/mol
- Structure : The compound features a triazole ring attached to a chloro-benzyl moiety, which is significant for its biological interactions.
Antimicrobial Properties
Compounds containing triazole moieties have been reported to exhibit various antimicrobial activities. Specifically, 1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine has shown effectiveness against several pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Bacteria | Inhibition of growth | |
| Fungi | Antifungal activity | |
| Viruses | Antiviral properties (e.g., against HIV) |
The mechanism behind this activity often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways critical for pathogen survival.
Anticancer Activity
Research has indicated that derivatives of 1,2,3-triazoles can inhibit various cancer cell lines. Notably, 1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine has demonstrated promising results in vitro:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 0.126 | |
| SMMC-7721 (Liver Cancer) | 0.071 | |
| K562 (Leukemia) | 0.164 |
These results suggest that the compound may effectively inhibit cancer cell proliferation through apoptosis or other mechanisms.
The biological activity of 1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine is attributed to its ability to bind to specific biological targets such as enzymes and receptors. Interaction studies using molecular docking have revealed:
- Binding Affinity : The compound exhibits strong binding affinities towards various enzymes involved in cancer progression and microbial metabolism.
- Inhibition of Viral Proteins : Studies targeting viral proteins like the SARS-CoV-2 spike protein have shown that the compound can inhibit viral entry into host cells with an IC as low as 75.98 nM against Omicron variants .
Case Studies
Several studies have evaluated the biological activity of 1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine:
- Antiviral Study : A study focused on the antiviral potential against HIV demonstrated that triazole derivatives could inhibit viral replication effectively .
- Anticancer Evaluation : In vitro tests against multiple cancer cell lines indicated that this compound could significantly reduce cell viability compared to controls .
- Mechanistic Insights : Investigations into the interaction with specific enzymes highlighted its potential as a lead compound for developing novel therapeutic agents targeting both infectious diseases and cancer .
Q & A
Q. Table 1: Representative Synthetic Conditions for Triazole Analogues
Basic: Which spectroscopic and structural techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., triazole C-H at δ ~7.5–8.0 ppm) and substituent orientation. 2D NMR (COSY, HSQC) resolves coupling networks .
- IR Spectroscopy : Identifies NH₂ stretches (ν ~3400 cm⁻¹) and triazole ring vibrations (ν ~1500 cm⁻¹) .
- X-ray Crystallography : SHELXL refines crystal structures, while ORTEP diagrams visualize anisotropic displacement parameters. For example, a 2025 study resolved a 0.02 Å bond-length discrepancy using SHELX .
Basic: How is the biological activity of this compound assessed in drug discovery?
Methodological Answer:
- In vitro assays : Measure inhibition of enzymatic targets (e.g., kinases) via fluorescence polarization or calorimetry .
- Molecular docking : AutoDock Vina predicts binding modes, leveraging triazole π-stacking and NH₂ hydrogen bonding .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (IC₅₀ determination) .
Advanced: How can structural analysis resolve contradictions between spectral and crystallographic data?
Methodological Answer:
- Temperature-dependent NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) in solution .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Cl) stabilizing solid-state conformations .
- DFT calculations : Compare B3LYP/6-311++G** optimized geometries with crystallographic data to identify environmental effects .
Example: A 2025 study attributed a 5% enol-form population in solution (NMR) to hydrogen-bond stabilization of the keto-form in crystals .
Advanced: What strategies optimize reaction yields and selectivity during synthesis?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance CuAAC rates, while acetonitrile improves nucleophilic substitution .
- Catalyst screening : Cu(I) nanoparticles increase surface area, reducing reaction time by 30% .
- pH control : Buffered conditions (pH 7–8) minimize side reactions in amine-containing intermediates .
Q. Table 2: Catalytic Efficiency in CuAAC
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| CuSO₄·5H₂O | 24 | 95 | |
| Cu(I)-nanoparticles | 16 | 97 |
Advanced: How do computational methods predict electronic properties and reactivity?
Methodological Answer:
- DFT calculations : B3LYP/6-311++G** basis sets compute HOMO-LUMO gaps (e.g., 4.2 eV for the triazole core), correlating with electrophilic reactivity .
- Molecular dynamics (MD) : Simulate solvation effects on conformation (e.g., water vs. DMSO) .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C-Cl)) influencing bond dissociation energies .
Advanced: What experimental designs address regioselectivity challenges in triazole synthesis?
Methodological Answer:
- Substituent-directed cycloaddition : Electron-withdrawing groups (e.g., -Cl) on benzyl azides favor 1,4-regioselectivity in CuAAC .
- Microwave-assisted synthesis : Reduces side-product formation by accelerating reaction kinetics (e.g., 80°C, 1h vs. 24h at RT) .
- Protecting groups : Boc-protected amines prevent undesired nucleophilic side reactions during azide formation .
Advanced: How do solvent effects influence reaction pathways and product stability?
Methodological Answer:
- Polar solvents : Stabilize charge-separated intermediates in SNAr reactions (e.g., DMF for 2-chlorobenzyl substitutions) .
- Protic vs. aprotic : Ethanol promotes hydrogen bonding in cyclocondensation, while DMSO enhances solubility of hydrophobic intermediates .
- Accelerated stability testing : HPLC monitors degradation under stress conditions (e.g., 40°C/75% RH), guiding solvent selection for long-term storage .
Advanced: What analytical workflows validate synthetic intermediates and final products?
Methodological Answer:
- LC-MS : Tracks reaction progress via molecular ion peaks (e.g., [M+H]+ at m/z 249.6 for the triazole intermediate) .
- TGA-DSC : Assesses thermal stability (decomposition >200°C) for process safety .
- XPS : Confirms elemental composition (e.g., Cl 2p₃/₂ binding energy at ~200 eV) .
Advanced: How is crystallographic data processed to resolve disorder or twinning?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
